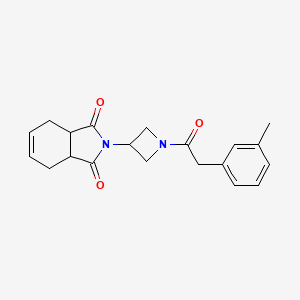
2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure
The compound features a complex structure characterized by an azetidine ring and an isoindole moiety. Its structural formula can be represented as follows:
This structure is pivotal for its interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in various metabolic pathways. For instance, compounds with similar structures have been shown to affect tumor growth by targeting enzymes involved in cell proliferation.
- Receptor Modulation : The compound could interact with various receptors, potentially altering signaling pathways that regulate physiological responses .
Antitumor Activity
Research indicates that derivatives of isoindole compounds often exhibit significant antitumor properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the MAPK/ERK pathway .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the azetidine ring is associated with enhanced interaction with bacterial membranes, leading to increased permeability and cell death .
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with other known derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methoxsalen | Methoxsalen | Used against psoriasis; acts as a photosensitizer. |
| Amiodarone | Amiodarone | Antiarrhythmic agent; affects ion channels. |
| Vilazodone | Vilazodone | Antidepressant; serotonin receptor modulator. |
The unique combination of the azetidine and isoindole structures in our compound may confer distinct pharmacological properties compared to these established drugs.
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
- Study on Isoindole Derivatives :
- Antimicrobial Assessment :
Eigenschaften
IUPAC Name |
2-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-4-6-14(9-13)10-18(23)21-11-15(12-21)22-19(24)16-7-2-3-8-17(16)20(22)25/h2-6,9,15-17H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVXUZKQOBLFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














